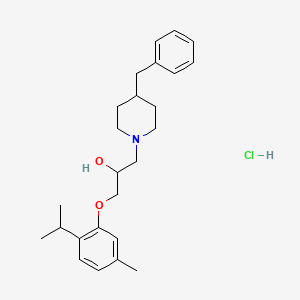
3-(2,2-Difluoroethoxy)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,2-Difluoroethoxy)benzyl bromide” is a chemical compound with the molecular formula C9H9BrF2O . It is a liquid at ambient temperature .
Synthesis Analysis
The synthesis of “3-(2,2-Difluoroethoxy)benzyl bromide” could potentially involve the bromination of benzylic compounds . The combination of Ph3P and easily available 1,2-dihaloethanes (XCH2CH2X; X = Cl, Br, or I) was found to be very effective for a mild deoxygenative halogenation of alcohols .Molecular Structure Analysis
The molecular structure of “3-(2,2-Difluoroethoxy)benzyl bromide” can be represented by the InChI code: 1S/C9H9BrF2O/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4,9H,5-6H2 .Chemical Reactions Analysis
The chemical reactions involving “3-(2,2-Difluoroethoxy)benzyl bromide” could include substitution or elimination reactions with nucleophilic reagents . The functional group of alkyl halides is a carbon-halogen bond, which is polarized so that the carbon is electrophilic and the halogen is nucleophilic .Physical And Chemical Properties Analysis
“3-(2,2-Difluoroethoxy)benzyl bromide” has a molecular weight of 251.07 . It is a liquid at ambient temperature . The compound is stored at ambient temperature .Applications De Recherche Scientifique
Benzophenones and Environmental Impact
Benzophenones, such as Benzophenone-3, have been extensively studied for their widespread use in sunscreens and potential environmental impacts. Their bioaccumulative nature and presence in various environmental matrices highlight the ecological risks associated with synthetic organic compounds. Such research underscores the importance of understanding the environmental fate and toxicological effects of synthetic compounds, including those similar to 3-(2,2-Difluoroethoxy)benzyl bromide (Kim & Choi, 2014).
Benzothiazoles in Chemistry
The study of benzothiazoles illustrates the chemical variability and applications of benzothiazole derivatives in various fields, including medicinal chemistry and material science. This research demonstrates the synthetic versatility and potential utility of compounds containing benzothiazole units, which might be analogous to the research and applications involving 3-(2,2-Difluoroethoxy)benzyl bromide (Boča, Jameson, & Linert, 2011).
Polyfluoroalkyl Chemicals and Degradation
The environmental persistence and degradation of polyfluoroalkyl chemicals, which include a variety of industrially relevant compounds, are critical areas of research. Understanding the microbial degradation pathways of these compounds can inform the development of strategies for mitigating their environmental impact, relevant to the broader context of fluorinated organic compounds like 3-(2,2-Difluoroethoxy)benzyl bromide (Liu & Avendaño, 2013).
Antioxidant and Anti-inflammatory Agents
Research into the synthesis and pharmacological evaluation of novel compounds, including those with benzofused thiazole derivatives, highlights the ongoing search for effective antioxidant and anti-inflammatory agents. This area of research is pertinent to the development and application of new therapeutic agents, possibly including derivatives of 3-(2,2-Difluoroethoxy)benzyl bromide for medical applications (Raut et al., 2020).
Safety And Hazards
“3-(2,2-Difluoroethoxy)benzyl bromide” is classified as a dangerous substance. It has hazard statements H302+H312+H332;H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(bromomethyl)-3-(2,2-difluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEFIVWMYFGOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethoxy)benzyl bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2665773.png)
![Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2665774.png)





![1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2665783.png)

![2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2665787.png)
![2-(Bromomethyl)-6,6-difluorospiro[2.5]octane](/img/structure/B2665789.png)

![N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2665791.png)